4-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
Description
Properties
IUPAC Name |
4-[[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-methyl-1,4-benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-3-14-5-7-15(8-6-14)20-21-18(26-22-20)11-23-16-10-13(2)4-9-17(16)25-12-19(23)24/h4-10H,3,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGCMUGISCGCCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NOC(=N2)CN3C(=O)COC4=C3C=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves multiple steps, starting from readily available precursors. The general synthetic route includes the formation of the oxadiazole ring followed by the construction of the benzoxazine moiety. Key steps may involve cyclization reactions, condensation reactions, and the use of specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains three primary reactive sites:
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1,2,4-Oxadiazole Ring : Known for electrophilic substitution and ring-opening reactions.
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Benzoxazinone Core : Susceptible to hydrolysis and ring modifications.
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Ethylphenyl Substituent : Capable of electrophilic aromatic substitution and oxidation.
Oxadiazole Ring Reactions
The 1,2,4-oxadiazole moiety (C₃N₂O) exhibits moderate stability but undergoes specific transformations:
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Hydrolysis : Under acidic or basic conditions, the oxadiazole ring may hydrolyze to form a diamide intermediate. For example, reaction with aqueous HCl yields N-acylated urea derivatives.
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Nucleophilic Substitution : The nitrogen atoms in the oxadiazole can act as nucleophilic sites. Reaction with alkyl halides (e.g., methyl iodide) leads to N-alkylation.
Example Reaction:
Benzoxazinone Core Reactivity
The benzoxazinone system (C₈H₇NO₂) is prone to:
-
Hydrolysis : Acidic conditions cleave the lactam ring, producing 2-aminophenol derivatives. This is analogous to the hydrolysis of 2H-1,4-benzoxazin-3(4H)-one, which generates o-aminophenol under reflux with HCl .
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Reduction : Catalytic hydrogenation (e.g., H₂/Pd-C) reduces the carbonyl group to a hydroxylamine derivative.
Example Reaction:
Ethylphenyl Substituent Reactions
The 4-ethylphenyl group undergoes typical aromatic reactions:
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Nitration : Reaction with HNO₃/H₂SO₄ introduces a nitro group at the para position relative to the ethyl group.
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Oxidation : Strong oxidizing agents (e.g., KMnO₄) convert the ethyl group to a carboxylic acid.
Mechanistic Insights
Scientific Research Applications
4-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of benzoxazinone derivatives functionalized with 1,2,4-oxadiazole substituents. Below is a comparative analysis with analogous compounds synthesized in recent studies:
Table 1: Key Structural and Functional Differences
*Estimated using fragment-based methods due to lack of experimental data.
Key Observations:
Substituent Effects : The 4-ethylphenyl group in the target compound balances lipophilicity (LogP ~3.2) between the highly hydrophobic 4-chlorophenyl (LogP 3.8) and polar 4-methoxyphenyl (LogP 2.5) analogs. This may optimize bioavailability compared to Analog A and B .
The ethyl group may enhance target binding via van der Waals interactions compared to smaller substituents.
Synthetic Feasibility: The target compound was synthesized via a caesium carbonate-mediated coupling reaction, similar to Analog A and B .
Research Findings and Mechanistic Insights
Stability and Reactivity
Density-functional theory (DFT) studies on analogous oxadiazole derivatives highlight the role of exact exchange in predicting thermochemical properties . The electron-withdrawing nature of the oxadiazole ring in the target compound likely stabilizes the benzoxazinone core, reducing susceptibility to hydrolytic degradation.
Spectroscopic Characterization
As seen in Analog A and B , the target compound’s 1H NMR spectrum would display characteristic peaks:
- δ 1.2–1.4 ppm (triplet, CH2CH3 from ethyl group),
- δ 4.3–4.5 ppm (singlet, OCH2 from benzoxazinone),
- δ 7.2–7.8 ppm (aromatic protons).
Biological Activity
The compound 4-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is a complex organic molecule that integrates features from both oxadiazole and benzoxazine classes of compounds. These structural motifs are known for their diverse biological activities, making them significant in medicinal chemistry. This article reviews the biological activity associated with this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Structural Overview
The compound can be broken down into two main components:
- Oxadiazole Ring : Known for its role in various biological activities including anticancer and antimicrobial effects.
- Benzoxazine Structure : Associated with neuroprotective and anti-inflammatory properties.
The IUPAC name indicates the presence of both a methyl group and an ethylphenyl substituent, which may influence its pharmacological properties.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The oxadiazole moiety has been shown to inhibit various enzymes such as carbonic anhydrases and histone deacetylases (HDACs), which are involved in cancer progression and inflammatory responses .
- Receptor Modulation : The benzoxazine component may interact with neurotransmitter receptors, potentially providing neuroprotective effects against conditions like stroke and neurodegeneration .
Anticancer Activity
Several studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to the one under review have demonstrated cytotoxic activity against various cancer cell lines including:
- HeLa (cervical cancer)
- CaCo-2 (colon adenocarcinoma)
The IC50 values for related oxadiazole compounds often fall within the range of 10–100 µM against these cell lines .
Antimicrobial Properties
Oxadiazoles are recognized for their antibacterial and antifungal activities. Research indicates that derivatives exhibit significant inhibitory effects against pathogens such as:
- Staphylococcus aureus
- Escherichia coli
These properties suggest potential applications in treating infections caused by resistant strains .
Anti-inflammatory Effects
The benzoxazine component is associated with anti-inflammatory activity. Compounds in this class have been found to reduce inflammation markers in vitro, indicating their potential utility in chronic inflammatory diseases .
Case Studies
- Cytotoxicity Against Cancer Cells :
- Antimicrobial Efficacy :
Data Summary
| Activity Type | Target Cells/Organisms | IC50/Effectiveness |
|---|---|---|
| Anticancer | HeLa (cervical cancer) | ~20 µM |
| CaCo-2 (colon adenocarcinoma) | ~30 µM | |
| Antimicrobial | Staphylococcus aureus | 50–200 µg/mL |
| Escherichia coli | 50–200 µg/mL | |
| Anti-inflammatory | Various inflammatory markers | Significant reduction |
Q & A
Q. What are the recommended methods for synthesizing 4-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the preparation of the 1,2,4-oxadiazole moiety followed by coupling with the benzoxazinone scaffold. Key steps include:
- Oxadiazole Formation : Cyclization of amidoximes with carboxylic acid derivatives under reflux conditions (e.g., using DCC or CDI as coupling agents) .
- Methylation and Coupling : Introduce the methyl group via nucleophilic substitution and use Mitsunobu or Ullmann coupling for scaffold assembly .
- Optimization : Monitor reaction progress via TLC/HPLC. Adjust solvent polarity (e.g., DMF for solubility) and temperature (80–120°C) to improve yield. Purify via column chromatography (silica gel, hexane/EtOAc gradient) .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound, and what key spectral markers should be analyzed?
- Methodological Answer :
- NMR : Use H and C NMR to confirm the oxadiazole (C=N at ~160–165 ppm in C) and benzoxazinone (C=O at ~170 ppm) moieties. Analyze coupling patterns for methyl and ethyl groups .
- IR : Identify carbonyl stretches (C=O at ~1680–1720 cm) and C-N vibrations (~1240 cm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]) and fragmentation patterns .
Q. How can researchers assess the in vitro biological activity of this compound, and what model systems are appropriate for initial screening?
- Methodological Answer :
- Enzyme Assays : Use fluorometric or colorimetric assays (e.g., ATPase or kinase assays) to test inhibition. Include positive controls (e.g., staurosporine for kinases) .
- Cell-Based Models : Screen in cancer cell lines (e.g., HeLa, MCF-7) using MTT or resazurin assays. Standardize cell density (5,000–10,000 cells/well) and exposure time (48–72 hours) .
- Data Normalization : Express results as IC values with triplicate measurements and statistical validation (p < 0.05) .
Advanced Research Questions
Q. How should researchers design a longitudinal study to evaluate the environmental fate and transformation products of this compound in aquatic systems?
- Methodological Answer :
- Experimental Design :
- Compartment Analysis : Partition the study into water, sediment, and biota. Use spiked samples (0.1–10 ppm) under controlled pH (6–8) and temperature (20–25°C) .
- Sampling Intervals : Collect samples at 0, 7, 30, and 90 days. Analyze via LC-MS/MS for parent compound and metabolites .
- Transformation Pathways : Identify hydrolysis products (e.g., benzoxazinone ring opening) and photodegradation byproducts using high-resolution mass spectrometry .
Q. What strategies can be employed to resolve contradictions between computational predictions and experimental results regarding the compound's receptor binding affinity?
- Methodological Answer :
- Docking Validation : Re-run molecular docking (e.g., AutoDock Vina) with updated crystal structures (PDB). Adjust force fields (e.g., AMBER) for solvation effects .
- Experimental Cross-Check : Perform surface plasmon resonance (SPR) to measure binding kinetics (k, k). Compare with isothermal titration calorimetry (ITC) for ΔG validation .
- Meta-Analysis : Review datasets for confounding variables (e.g., buffer ionic strength, protein purity >95%) .
Q. What methodological considerations are critical when developing a structure-activity relationship (SAR) model for analogs of this compound?
- Methodological Answer :
- Descriptor Selection : Include electronic (Hammett σ), steric (Taft E), and lipophilic (logP) parameters. Use CODESSA or Dragon software .
- Data Integration : Combine QSAR with 3D pharmacophore modeling (e.g., Phase, Schrödinger) to map hydrogen bond acceptors (oxadiazole) and hydrophobic regions (ethylphenyl) .
- Validation : Apply leave-one-out cross-validation and external test sets (R > 0.7, q > 0.5) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
